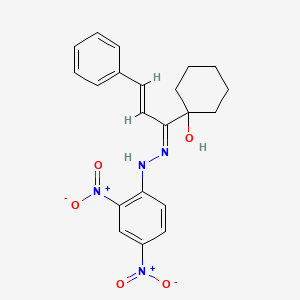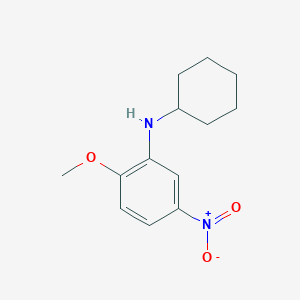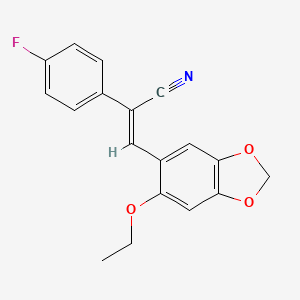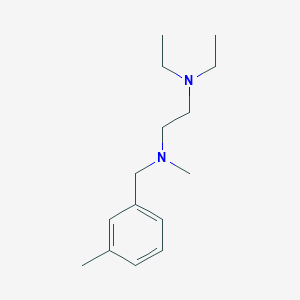
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone, also known as DNP, is a chemical compound that has been widely used in scientific research applications. DNP is a yellow crystalline powder that is soluble in organic solvents and has a characteristic odor. Its chemical formula is C13H12N4O4. DNP has been used in various fields of research, including biochemistry, pharmacology, and toxicology. In
作用機序
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone acts as an uncoupling agent by disrupting the proton gradient across the inner mitochondrial membrane. This results in the dissipation of energy and the production of heat. 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone binds to the ATP synthase complex, which is responsible for the synthesis of ATP, and uncouples it from the electron transport chain. This leads to the production of heat instead of ATP.
Biochemical and Physiological Effects:
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has been shown to increase metabolic rate and oxygen consumption in various animal models. It has also been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells. 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has been used as a weight loss drug due to its ability to increase metabolic rate and energy expenditure. However, it has been associated with severe side effects, including hyperthermia, tachycardia, and death.
実験室実験の利点と制限
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has several advantages for lab experiments, including its ability to uncouple oxidative phosphorylation and increase metabolic rate. It has been used to study the role of mitochondria in cellular metabolism and to investigate the effects of mitochondrial dysfunction on cellular processes. However, 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has several limitations, including its toxicity and potential for severe side effects. It should only be used under controlled conditions and with appropriate safety precautions.
将来の方向性
There are several future directions for research on 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone. One area of interest is the development of safer and more effective uncoupling agents for use in research and clinical applications. Another area of interest is the investigation of the role of mitochondrial dysfunction in the development of metabolic diseases, such as obesity and type 2 diabetes. Additionally, further research is needed to understand the mechanisms underlying the toxicity of 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone and to develop strategies to mitigate its side effects.
Conclusion:
In conclusion, 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone, or 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone, is a yellow crystalline powder that has been widely used in scientific research applications. Its ability to uncouple oxidative phosphorylation and increase metabolic rate has made it a useful tool for studying the role of mitochondria in cellular metabolism. However, its toxicity and potential for severe side effects should be taken into consideration when using it in lab experiments. Further research is needed to develop safer and more effective uncoupling agents and to investigate the role of mitochondrial dysfunction in metabolic diseases.
合成法
The synthesis of 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone involves the reaction of 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction takes place at room temperature and yields 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone as a yellow crystalline powder. The purity of 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone can be increased by recrystallization from a suitable solvent.
科学的研究の応用
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has been widely used in scientific research applications due to its ability to inhibit mitochondrial oxidative phosphorylation. This makes it a useful tool for studying the role of mitochondria in cellular metabolism. 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
特性
IUPAC Name |
1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c26-21(13-5-2-6-14-21)20(12-9-16-7-3-1-4-8-16)23-22-18-11-10-17(24(27)28)15-19(18)25(29)30/h1,3-4,7-12,15,22,26H,2,5-6,13-14H2/b12-9+,23-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHUVMQRXHZKSS-CMJZYFQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)

![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B5799221.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)

![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)


